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Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile

CAS No.: 129946-64-1

Cat. No.: B171813

Get Quote

2-Fluoro-4-hydrazinylbenzonitrile: A Critical Scaffold for
Hsp90 & Kinase Inhibitor Synthesis
Executive Summary
CAS 129946-64-1, chemically identified as 2-Fluoro-4-hydrazinylbenzonitrile (also known as

4-hydrazino-2-fluorobenzonitrile), is a specialized nucleophilic building block used primarily in

the synthesis of nitrogen-containing heterocycles. Its most significant application lies in the

development of SNX-2112 and its prodrug SNX-5422, which are potent, orally active inhibitors

of Heat Shock Protein 90 (Hsp90).

This guide details the chemical utility of CAS 129946-64-1, specifically its role in constructing

the tetrahydroindazole pharmacophore essential for ATP-competitive inhibition of Hsp90. It

serves as a reference for medicinal chemists and pharmacologists working on targeted protein

degradation and kinase inhibitor discovery.
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Property Detail

CAS Number 129946-64-1

Chemical Name 2-Fluoro-4-hydrazinylbenzonitrile

Synonyms
4-Hydrazino-2-fluorobenzonitrile; 2-Fluoro-4-

hydrazinobenzonitrile

Molecular Formula C₇H₆FN₃

Molecular Weight 151.14 g/mol

Functional Groups Hydrazine (-NHNH₂), Nitrile (-CN), Fluorine (-F)

Primary Reactivity
Nucleophilic condensation with 1,3-diketones to

form pyrazoles/indazoles.[1][2]

Structural Significance
The molecule features a hydrazine moiety para to a nitrile group, with a fluorine atom at the

ortho position.

Hydrazine (-NHNH₂): Acts as a dinucleophile, enabling the formation of fused ring systems

(e.g., indazoles) which mimic the adenine ring of ATP, allowing the final drug to bind to the

ATP-binding pocket of kinases or chaperones.

Fluorine (-F): Enhances metabolic stability and lipophilicity, often improving the

pharmacokinetic profile of the final drug candidate.

Nitrile (-CN): Serves as a versatile handle for further functionalization (e.g., hydrolysis to

amides).

Mechanistic Pathways & Synthesis
The "Indazole Construction" Pathway
The primary utility of CAS 129946-64-1 is the synthesis of the tetrahydroindazole core found in

the Hsp90 inhibitor SNX-2112. The hydrazine group undergoes a condensation reaction with a

cyclic 1,3-diketone (e.g., 2-(trifluoroacetyl)dimedone).
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Figure 1: Synthesis of SNX-2112 Core via CAS 129946-64-1

Figure 1: Role of CAS 129946-64-1 in constructing the SNX-2112 Pharmacophore
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Mechanism of Action: Hsp90 Inhibition
Drugs derived from this intermediate (SNX-2112) function by binding to the N-terminal ATP-

binding pocket of Hsp90.[3][4] This prevents the chaperone from stabilizing "client proteins"

(often oncogenic drivers), leading to their degradation.

Figure 2: Downstream Effects of Hsp90 Inhibition[5]
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Figure 2: Mechanism of Action for SNX-2112
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Research Applications
Oncology (Solid Tumors & Hematological Malignancies)
The primary application of CAS 129946-64-1 is in the synthesis of SNX-2112 and SNX-5422

(the mesylate salt prodrug).

Target: Hsp90 (Heat Shock Protein 90).[6][7][8][9]
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Efficacy: These compounds have shown potent activity against multiple myeloma, breast

cancer (HER2+), and lung cancer (NSCLC) cell lines.

Advantage: Unlike first-generation Hsp90 inhibitors (geldanamycins), the indazole scaffold

(derived from CAS 129946-64-1) avoids hepatotoxicity associated with quinone moieties.

Emerging Antiviral Research (SARS-CoV-2)
Recent studies (2021-2022) have repurposed SNX-5422 as a host-directed antiviral. Hsp90 is

required for the folding of viral polymerases.

Application: Inhibition of SARS-CoV-2 replication machinery.[10]

Mechanism: Destabilization of viral proteins that rely on host chaperones.

Kinase Inhibitor Discovery
Beyond Hsp90, the 2-fluoro-4-hydrazinylbenzonitrile scaffold is a versatile building block for:

KIT Inhibitors: Targeting gastrointestinal stromal tumors (GIST).

Pyrazole-based Kinase Inhibitors: The hydrazine is a standard reagent for creating pyrazole

libraries, a common motif in kinase inhibitors (e.g., similar to the chemistry used in

Pazopanib or Axitinib analogs).

Experimental Protocols
Protocol: Synthesis of CAS 129946-64-1
Note: This protocol describes the generation of the hydrazine intermediate from the

commercially available 2,4-difluorobenzonitrile.

Reagents: 2,4-Difluorobenzonitrile, Hydrazine hydrate, Ethanol (or Methanol).

Preparation: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in Ethanol (10 volumes).

Addition: Cool the solution to 0°C. Add Hydrazine hydrate (2.0 - 3.0 eq) dropwise over 30

minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.

Monitor by TLC or LC-MS.

Checkpoint: The fluorine at position 4 is more electrophilic and will be displaced

preferentially over the fluorine at position 2.

Workup: Concentrate the solvent under reduced pressure.

Purification: Triturate the residue with water or cold ethanol to precipitate the product. Filter

and dry under vacuum.

Yield: Typically 60–80%.

Appearance: Off-white to pale yellow solid.

Protocol: Condensation to Tetrahydroindazole (SNX
Core)
Reagents: CAS 129946-64-1, 2-(Trifluoroacetyl)dimedone, Acetic Acid.

Mixing: Combine CAS 129946-64-1 (1.0 eq) and 2-(trifluoroacetyl)dimedone (1.0 eq) in

Acetic Acid.

Cyclization: Heat the mixture to 80–100°C for 2–4 hours.

Isolation: Cool to RT. Pour into ice water. The indazole product should precipitate.

Validation: Verify structure via NMR (check for disappearance of hydrazine protons and

formation of the pyrazole ring).

Data Summary: SNX-2112 Activity
The biological value of CAS 129946-64-1 is best demonstrated by the potency of its derivative,

SNX-2112.
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Cell Line Cancer Type IC50 (nM) Biological Effect

K562 CML (Leukemia) ~30 - 50
Apoptosis, BCR-ABL

degradation

BT-474 Breast (HER2+) 10 - 50
HER2 degradation,

G1 arrest

A549 Lung (NSCLC) ~500
Akt/ERK pathway

inhibition

MM.1S Multiple Myeloma 52
Inhibition of

proliferation

Hsp90 Binding (Biochemical) 16 - 30
Kd (Dissociation

Constant)

Data compiled from Chandarlapaty et al. and Lam et al. (See References).

Troubleshooting & Optimization
Regioselectivity: In the synthesis of CAS 129946-64-1, ensure the temperature is controlled

(0°C start) to avoid double substitution (displacing both fluorines) or substitution at the wrong

position. The 4-position is naturally more reactive, but excess heat can lead to impurities.

Stability: Hydrazines are prone to oxidation. Store CAS 129946-64-1 under an inert

atmosphere (Argon/Nitrogen) at -20°C if not using immediately.

Safety: Hydrazines are potential genotoxins. All weighing and reactions should be performed

in a fume hood with appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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